p-(Benzylethylamino)benzenediazonium chloride zinc chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

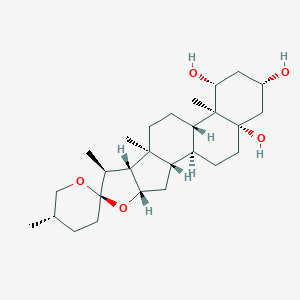

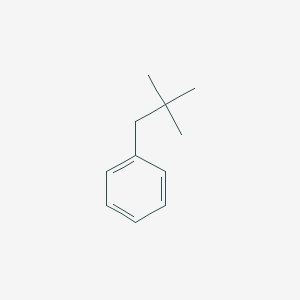

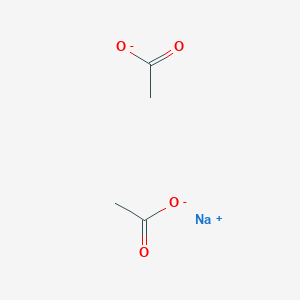

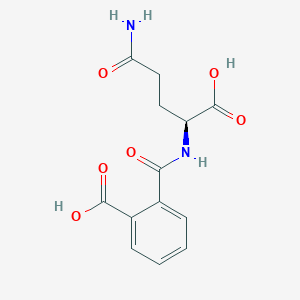

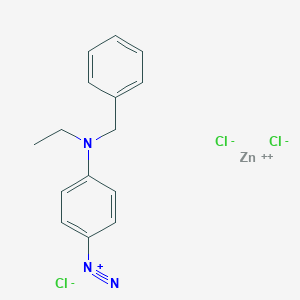

P-(Benzylethylamino)benzenediazonium chloride zinc chloride is a chemical compound with the molecular formula C15H16Cl3N3Zn . It is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of p-(Benzylethylamino)benzenediazonium chloride zinc chloride include a molecular weight of 445.50000, a PSA of 31.39000, and a LogP of 6.95318 .Applications De Recherche Scientifique

Summary of the Application

Zinc chloride-modified biochar was synthesized for benzene adsorption from air . This application is particularly relevant for addressing air pollution caused by volatile organic compounds (VOCs), such as benzene .

Methods of Application

The biochar was synthesized using a cost-effective corn cob through a one-step method . The study examined the impact of the impregnation ratio, revealing optimal benzene adsorption at a ZnCl2:CC ratio of 1.5:1 .

Results or Outcomes

The capacity for benzene adsorption reached 170.53 mg g−1 . Characterization using BET, SEM, FTIR, and XPS was conducted, revealing a specific surface area of 1260.63 m2 g−1 and a maximum pore volume of 0.546 m3 g−1 .

2. Synthesis of Zinc Oxide Nanoparticles

Summary of the Application

Zinc oxide nanoparticles have diverse applications in the field of material science . They are used as nanoadsorbents for the removal of heavy metals from wastewater .

Methods of Application

Different zinc salts, including zinc chloride, have been used as precursors to prepare ZnO nanoparticles . The synthesis parameters, such as pH of the reaction mixture, calcination temperature, reaction time, stirring speed, nature of capping agents, and concentration of metal precursors, greatly affect the properties of the zinc oxide nanoparticles .

Results or Outcomes

ZnO nanoparticles have unique physical, chemical, and biological properties such as biocompatibility, environmentally friendly, low cost, and non-toxic nature . They have been applied as a functional advanced material to solve different societal problems, especially in the field of catalysis for wastewater treatment .

3. Substitution Reactions of Diazonium Ions

Summary of the Application

Diazonium ions, such as those present in benzenediazonium chloride solution, can undergo substitution reactions . This is a fundamental process in organic chemistry, allowing for the synthesis of a wide range of compounds .

Methods of Application

Substitution reactions can occur with various groups. For example, warming the benzenediazonium chloride solution can replace the -N2+ group with an -OH group, forming phenol . Similarly, adding potassium iodide solution to the benzenediazonium chloride solution can substitute the -N2+ group with an iodine atom, forming iodobenzene .

Results or Outcomes

These reactions allow for the synthesis of phenol and iodobenzene from benzenediazonium chloride . These compounds have various applications in the chemical industry .

4. Coupling Reactions of Diazonium Ions

Summary of the Application

Diazonium ions can also undergo coupling reactions, where the nitrogen is retained and used to make a bridge between two benzene rings . This forms what are known as azo compounds .

Methods of Application

For example, phenol can be dissolved in sodium hydroxide solution to give a solution of sodium phenoxide. The solution is cooled in ice, and cold benzenediazonium chloride solution is added. This results in a reaction between the diazonium ion and the phenoxide ion .

Results or Outcomes

The product is one of the simplest of what are known as azo compounds, in which two benzene rings are linked by a nitrogen bridge . These compounds have various applications in the dye industry .

5. Sandmeyer Reactions

Summary of the Application

Sandmeyer reactions involve the transformation of diazonium salts by treating them with various compounds of copper . This allows for the synthesis of a variety of aryl halides and aryl cyanides .

Methods of Application

For example, treating aryl diazonium salts with CuCl, CuBr, or CuCN can transform them into aryl chlorides, aryl bromides, or aryl cyanides, respectively .

Results or Outcomes

These reactions allow for the synthesis of a variety of aryl halides and aryl cyanides, which have numerous applications in the chemical industry .

Propriétés

IUPAC Name |

zinc;4-[benzyl(ethyl)amino]benzenediazonium;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N3.3ClH.Zn/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;/h3-11H,2,12H2,1H3;3*1H;/q+1;;;;+2/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNZRRPZJGDGCO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N3Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(Benzylethylamino)benzenediazonium chloride zinc chloride | |

CAS RN |

15280-31-6 |

Source

|

| Record name | Benzenediazonium, 4-[ethyl(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(benzyl(ethyl)amino)benzenediazonium zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.